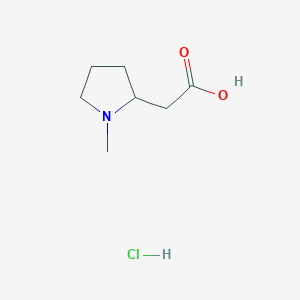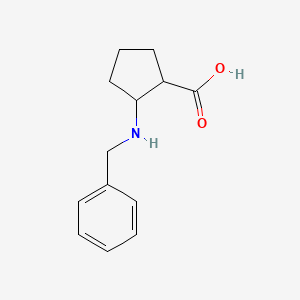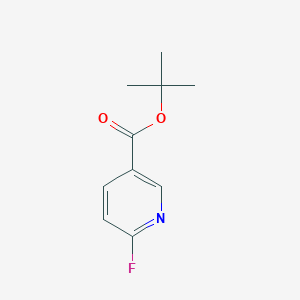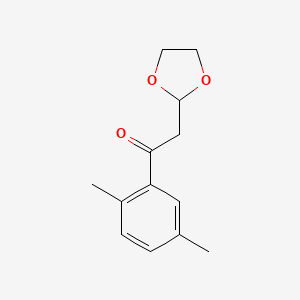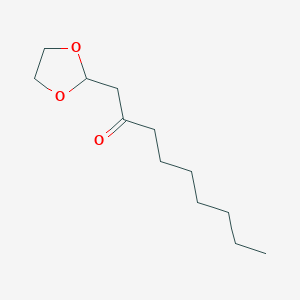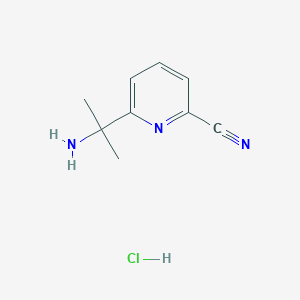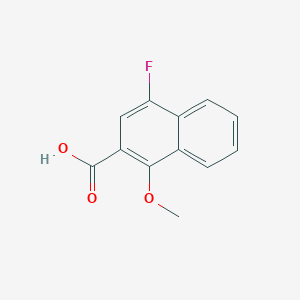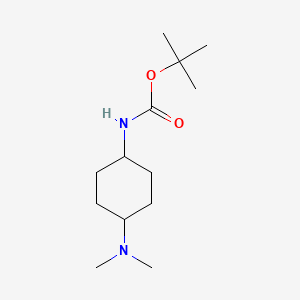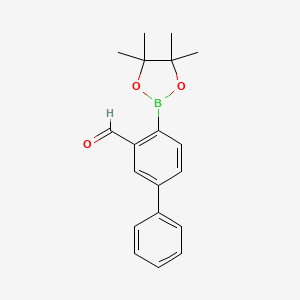
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde
Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their reactivity in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a biphenyl core with a boronic ester and an aldehyde functional group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic acids .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : This compound, as part of boric acid ester intermediates, is synthesized through multi-step substitution reactions. Its structural confirmation involves techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational analyses using density functional theory (DFT) indicate consistency between DFT-optimized molecular structures and X-ray diffraction results. These analyses contribute to understanding the physicochemical properties of the compounds (Huang et al., 2021).
Applications in Electron Donors
- Key Electron Donors in Synthesis : The compound is used in synthesizing new organic electron-donors derived from carbazole and phenothiazine. These donors are key intermediates in different synthetic approaches, including multistep reactions like alkylation, formylation, bromination, and borylation (Bifari & El-Shishtawy, 2021).
Fluorescence and Sensing Applications
Fluorescent Probes : In a novel application, this compound was used to create near-infrared fluorescent probes. The process involved various reactions like electrophilic substitution and coupling with Bis(pinacolato)diboron, highlighting its role in developing advanced sensing materials (You-min, 2014).
Hydrogen Peroxide Vapor Detection : A study utilized a derivative of this compound to enhance the sensing performance of borate to hydrogen peroxide vapor. The introduction of functional groups to the boron ester facilitates faster oxidation by H2O2, indicating its potential in sensitive explosive detection (Fu et al., 2016).
Photovoltaic and Organic Solar Cell Research
- Organic Solar Cells : Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are of interest in creating single-component organic solar cells. Their use as precursors for synthesizing dyes with donor-π-spacer-acceptor structures showcases their role in renewable energy research (Mikhailov et al., 2022).
Advanced Material Synthesis
- Semiconducting Polymers : The compound is used in synthesizing semiconducting polymers, which are significant in the materials field, especially for applications like Liquid Crystal Display (LCD) technology. Its role in creating boron-capped polyenes for conjugated polyene materials highlights its importance in advanced material science (Das et al., 2015).
Future Directions
properties
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZJRQAOJBSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
